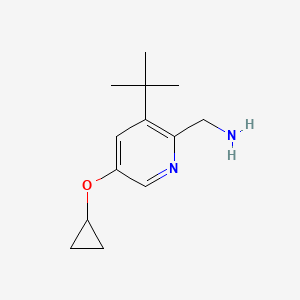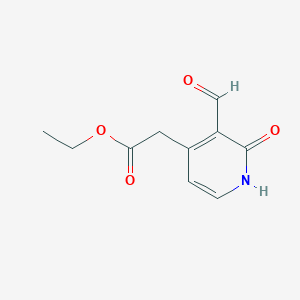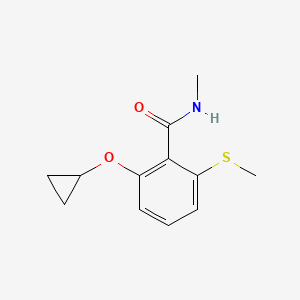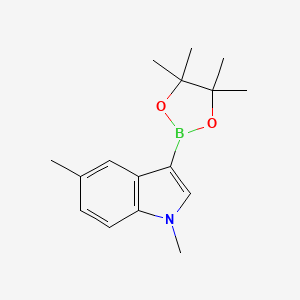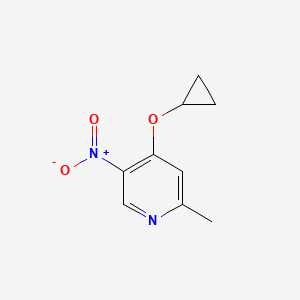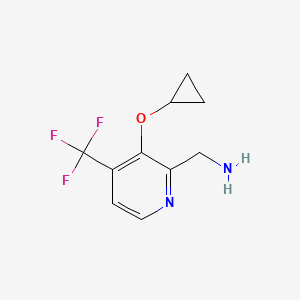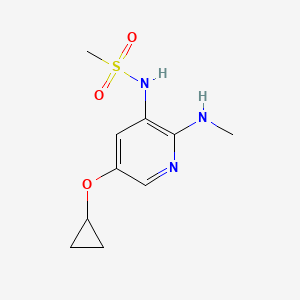
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S It is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, along with a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
- Preparation of the cyclopropoxy-substituted pyridine intermediate.
- Introduction of the methylamino group through nucleophilic substitution.
- Coupling with methanesulfonamide using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Cyclopropoxy-2-(dimethylamino)pyridin-3-YL)methanesulfonamide
- N-(5-Cyclopropoxy-3-(methylamino)pyridin-2-YL)methanesulfonamide
- N-(5-Cyclopropoxy-2-(methylamino)pyridin-4-YL)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-2-(methylamino)pyridin-3-YL)methanesulfonamide stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H15N3O3S |
|---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N-[5-cyclopropyloxy-2-(methylamino)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-11-10-9(13-17(2,14)15)5-8(6-12-10)16-7-3-4-7/h5-7,13H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FQMJKQCNEFBCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


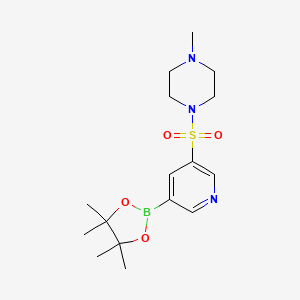
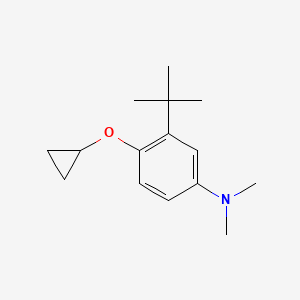

![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)

